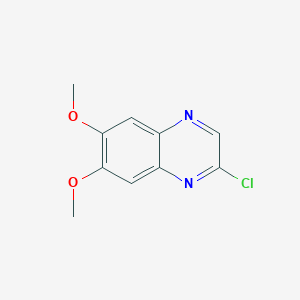

2-Chloro-6,7-dimethoxyquinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGOYBHXJBMXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626625 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216699-86-4 | |

| Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7-dimethoxyquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Advanced Methodologies for 2 Chloro 6,7 Dimethoxyquinoxaline and Its Derivatives

Established Multi-Step Synthetic Pathways to the 2-Chloro-6,7-dimethoxyquinoxaline Core

The synthesis of this compound is typically achieved through a multi-step process that begins with readily available precursors and involves key intermediate transformations and a crucial chlorination step.

Precursor Synthesis and Intermediate Transformations

The journey towards this compound often commences with 3,4-dimethoxybenzaldehyde (B141060). A common synthetic route involves the oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid. google.com This is followed by a nitration reaction to introduce a nitro group, leading to 4,5-dimethoxy-2-nitrobenzoic acid. Subsequent reduction of the nitro group furnishes 4,5-dimethoxy-2-aminobenzoic acid. google.com

Another critical intermediate, 6,7-dimethoxy-2-hydroxyquinoxaline (also known as 6,7-dimethoxyquinoxalin-2(1H)-one), is synthesized through the cyclization of precursors like 4,5-dimethoxy-2-aminobenzoic acid with a suitable reagent. prepchem.com The formation of the quinoxaline (B1680401) ring system at this stage is a pivotal transformation.

A significant pathway involves the reaction of 4,5-dimethoxyaniline with glyoxylic acid to form 6,7-dimethoxy-3,4-dihydro-2H-quinoxalin-2-one. This intermediate can then be oxidized to 6,7-dimethoxyquinoxalin-2(1H)-one.

Chlorination Reactions in Quinoxaline Formation

The final and critical step in the synthesis of the core structure is the chlorination of the corresponding quinoxalin-2-one intermediate. A widely employed method for this transformation is the treatment of 6,7-dimethoxy-2-hydroxyquinoxaline with a chlorinating agent such as phosphorus oxychloride (POCl₃). prepchem.comderpharmachemica.com This reaction effectively replaces the hydroxyl group at the C-2 position with a chlorine atom, yielding the target compound, this compound.

In some methodologies, a two-step chlorination is performed starting from 6,7-dimethoxyquinazolin-2,4-dione, which is treated with phosphorus oxychloride in the presence of N,N-dimethylaniline to yield 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). derpharmachemica.comresearchgate.net This intermediate can then be selectively reacted to produce derivatives of this compound.

Novel Approaches and Innovations in Quinoxaline Derivatization via this compound

The presence of a reactive chlorine atom at the C-2 position makes this compound a valuable scaffold for further molecular elaboration. Researchers have developed numerous innovative methods for its derivatization, expanding the chemical space of quinoxaline-based compounds.

Functionalization at the C-2 Position and Related Reactivity

The C-2 position of the quinoxaline ring is a prime site for functionalization. The chloro group in this compound serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including but not limited to, amines, azides, and sulfonyl groups. researchgate.net

Recent advancements have also focused on direct C-H functionalization of the quinoxaline core, although this is more commonly explored at other positions. nih.govresearchgate.netnih.gov However, the reactivity of the C-2 position remains a cornerstone of quinoxaline derivatization.

Substitution Reactions and Amine Coupling Strategies

A significant area of research involves the coupling of amines with this compound to form 2-aminoquinoxaline derivatives. This is a crucial step in the synthesis of many biologically active molecules. derpharmachemica.comprepchem.com For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in a suitable solvent like isopropanol (B130326) yields 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. derpharmachemica.comresearchgate.net

Furthermore, the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with methylamine (B109427) in tetrahydrofuran (B95107) demonstrates a straightforward method for introducing an alkylamino group at the C-4 position, while retaining the chloro group at C-2 for potential further modification. prepchem.com

Green Chemistry Principles and Sustainable Synthesis in Quinoxaline Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to minimize environmental impact. ekb.egijirt.orgbenthamdirect.com This includes the use of greener solvents, catalysts, and energy sources.

Researchers are exploring solvent-free reaction conditions, the use of water as a solvent, and the application of microwave and ultrasonic irradiation to promote reactions more efficiently and with less waste. ijirt.orgbenthamdirect.com The development of reusable catalysts, such as nanocatalysts, is also a key area of focus in making quinoxaline synthesis more sustainable. rsc.org For example, the use of β-cyclodextrin as a biomimetic catalyst in water for the synthesis of quinoxaline derivatives showcases a green and efficient approach. mdpi.com These sustainable methods aim to reduce the reliance on hazardous reagents and solvents traditionally used in organic synthesis. ijirt.org

Solvent-Free and Catalyst-Free Methodologies

There is a conspicuous lack of published research detailing solvent-free and catalyst-free synthetic routes specifically for this compound. While the synthesis of other quinoxaline derivatives has been explored under these greener conditions, these methodologies have not been explicitly applied to this target compound. The development of such a method would represent a significant advancement, offering a more environmentally benign pathway to this potentially important chemical intermediate.

Reduction of Waste and Environmental Impact in Synthetic Processes

It is important to note that the similarly named compound, 2-chloro-6,7-dimethoxyquinazoline , has been the subject of more extensive research into greener synthetic methods. For instance, a patented method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a precursor, highlights a reduction in reaction time and the use of the less toxic N,N-dimethylformamide. researchgate.net Another study describes the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net However, these findings pertain to a different class of heterocyclic compounds and cannot be directly extrapolated to the synthesis of this compound.

Pharmacological Spectrum and Biological Activity Profiling of 2 Chloro 6,7 Dimethoxyquinoxaline Derivatives

Antineoplastic and Cytotoxic Research Applications

Derivatives of the 6,7-dimethoxyquinoxaline (B1596642) and the closely related 6,7-dimethoxyquinazoline (B1622564) scaffold have been a focal point of extensive research in the pursuit of novel anticancer agents. These investigations have explored their ability to induce cell death in cancer cells and have sought to understand the relationship between their chemical structures and their cytotoxic efficacy.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic potential of 6,7-dimethoxyquinoxaline derivatives against a panel of human cancer cell lines. These in vitro studies are fundamental in identifying promising lead compounds for further development.

For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and tested for their antiproliferative activities against human lung cancer (A549), human breast cancer (MCF-7), and human gastric cancer (MKN-45) cell lines. One of the most potent compounds in this series, derivative 12n , which features a benzimidazole (B57391) moiety, exhibited significant anticancer activity with IC₅₀ values of 7.3 µM, 6.1 µM, and 13.4 µM against A549, MCF-7, and MKN-45 cells, respectively. researchgate.net

In another study, researchers synthesized and evaluated the cytotoxicity of substituted 6,7-dimethoxyquinazoline derivatives. nih.gov These compounds were tested against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells, as well as the cisplatin-resistant HEY ovarian cancer cell line. nih.govnih.gov Several derivatives demonstrated notable cytotoxicity at a concentration of 10µM. nih.govnih.gov The most promising compound, 7c , displayed IC₅₀ values of 0.7 µM and 1.7 µM in the two colon cancer cell lines, highlighting its potential as a potent anticancer agent. nih.gov

The broader quinoxaline (B1680401) scaffold has also shown marked cytotoxic effects. Derivatives of 6,7-modified-5,8-quinoxalinedione were examined for their effects on human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. rsc.org One compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, was found to be particularly cytotoxic against MKN 45, with an IC₅₀ value of 0.073 microM. rsc.org

| Derivative | Cancer Cell Line | Activity (IC₅₀) |

| 12n (6,7-dimethoxy-4-anilinoquinoline derivative) | A549 (Lung) | 7.3 µM |

| MCF-7 (Breast) | 6.1 µM | |

| MKN-45 (Gastric) | 13.4 µM | |

| 7c (6,7-dimethoxyquinazoline derivative) | HCT116p53(+/+) (Colon) | 0.7 µM |

| HCT116p53(-/-) (Colon) | 1.7 µM | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 µM |

Structure-Activity Relationships for Anticancer Efficacy

Understanding the structure-activity relationship (SAR) is critical for optimizing the anticancer efficacy of quinoxaline derivatives. Research has shown that the type and position of substituents on the quinoxaline ring are crucial determinants of cytotoxic potency.

For many quinoxaline-based anticancer agents, the primary sites for substitution are the 2-, 3-, 6-, and/or 7-positions. nih.gov The 6,7-dimethoxy substitution pattern has been identified as favorable in several classes of kinase inhibitors. In a study of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2, key targets in cancer therapy, compared to those with a dioxolane ring in the same positions. nih.gov This suggests that the methoxy (B1213986) groups play a vital role in the compound's interaction with the target enzymes. nih.gov

Further SAR studies on quinoxaline derivatives have revealed that electron-releasing groups, such as methoxy (OCH₃), at certain positions can be essential for activity. nih.gov Conversely, introducing an electron-withdrawing group like a nitro group (NO₂) at the 7-position has been shown to decrease anticancer activity. nih.gov The nature of the linker at the 2-position of the quinoxaline nucleus also significantly influences efficacy; for instance, an NH-CO linker was found to increase activity, whereas aliphatic linkers led to a decrease. nih.gov

Antimicrobial Research: Anti-tuberculosis, Antifungal, and Antiviral Investigations

Beyond their antineoplastic applications, derivatives of 2-Chloro-6,7-dimethoxyquinoxaline have been explored for their potential to combat a range of microbial pathogens. These investigations cover activity against mycobacteria, fungi, and various viruses, including HIV.

Evaluation of Anti-tuberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov Quinoxaline and its bioisostere, quinazoline (B50416), have been investigated as potential sources for such agents.

In a study evaluating dihydroquinazolinone derivatives, compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens (like chlorine) at the 2-position of the quinazoline scaffold demonstrated promising antitubercular activity. nih.gov Two such analogues showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Another derivative with an imidazole (B134444) ring at the 2-position was active against multi-drug resistant strains with a MIC of 16 µg/mL. nih.gov These findings suggest that the 2-chloro substituent of the parent quinoxaline provides a valuable synthetic handle for developing potent anti-TB agents. Structure-activity relationship analyses in other heterocyclic systems have also indicated that the position of methoxy groups can be critical in modulating anti-TB activity. mdpi.com

| Derivative Class | M. tuberculosis Strain | Activity (MIC) |

| Dihydroquinazolinones (di-halo-aryl at 2-position) | H37Rv | 2 µg/mL |

| Dihydroquinazolinone (imidazole at 2-position) | Multi-drug resistant | 16 µg/mL |

Assessment of Antifungal Properties

Quinoxaline derivatives have also been evaluated for their efficacy against various fungal pathogens. A series of novel quinoxaline derivatives were synthesized and tested against plant pathogenic fungi, with some compounds showing significant activity. nih.govrsc.org For example, compound 5j from one study exhibited potent activity against Rhizoctonia solani (RS), the fungus that causes rice sheath blight, with an EC₅₀ value of 8.54 μg/mL. nih.govrsc.org This was superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ of 26.17 μg/mL). nih.govrsc.org

In another study focusing on 6,7-dimethoxyquinazoline derivatives, compound 11a showed potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. researchgate.net Symmetrically 2,3-disubstituted quinoxalines were also investigated, with some compounds showing considerable antifungal activity. mdpi.com These results indicate that the quinoxaline scaffold is a promising template for the development of new antifungal agents. researchgate.netmdpi.com

| Derivative | Fungal Strain | Activity (EC₅₀) |

| 5j (Quinoxaline derivative) | Rhizoctonia solani | 8.54 µg/mL |

| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani | 26.17 µg/mL |

| 11a (6,7-dimethoxyquinazoline derivative) | Candida albicans | Potent Activity |

| Aspergillus fumigatus | Potent Activity | |

| Aspergillus flavus | Potent Activity |

Development of Antiviral Agents, including Anti-HIV Research

The structural diversity of quinoxaline derivatives makes them attractive candidates for antiviral drug discovery. rsc.orgrsc.org Research has shown that these compounds can inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV). nih.gov

Several studies have focused on designing quinoxaline derivatives as HIV inhibitors. One approach targeted the HIV reverse transcriptase (RT) enzyme. nih.gov A virtual screening followed by synthesis and biological evaluation led to the discovery of two potent and selective quinoxaline RT inhibitors with a high selectivity index. nih.gov Another study focused on designing inhibitors of the HIV integrase enzyme. nih.gov By using pharmacophore modeling and molecular docking, researchers designed and synthesized seven 6-chloro-7-fluoroquinoxaline (B1435756) derivatives. nih.gov Two of these compounds, 7d and 7e , which had bulky substitutions at the 2- and 3-positions, showed good anti-HIV activity against the IIIB strain of HIV-1 and were non-cytotoxic to VERO cells. nih.govnih.gov

Beyond HIV, quinoxaline derivatives have shown activity against other viruses. Certain derivatives demonstrated potent activity against human cytomegalovirus (HCMV), with some being more active than the standard drug ganciclovir. nih.gov Others have been investigated as potential inhibitors of influenza virus by targeting the highly conserved NS1 protein. rsc.orgrsc.org

Anti-inflammatory Research Potential

Derivatives of the closely related quinazoline scaffold have demonstrated notable anti-inflammatory properties.

In Vitro Anti-inflammatory Activity Assessments

Studies on a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have explored their potential to inhibit protein denaturation, a well-established indicator of anti-inflammatory activity. researchgate.netderpharmachemica.com In one such study, various derivatives were synthesized and evaluated for their in vitro anti-inflammatory effects using the egg albumin denaturation method. researchgate.netderpharmachemica.com Several of the synthesized compounds exhibited good anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. researchgate.netderpharmachemica.com One particular derivative, compound 4 , demonstrated the most potent activity in the series, with an IC₅₀ value of 1.772 µg/ml. researchgate.netderpharmachemica.com These findings suggest that the quinazoline core, structurally similar to quinoxaline, represents a promising scaffold for the development of novel anti-inflammatory agents. researchgate.netderpharmachemica.com

Table 1: In Vitro Anti-inflammatory Activity of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

| Compound | IC₅₀ (µg/ml) |

| 1 | 2.894 |

| 2 | 3.011 |

| 3 | 2.548 |

| 4 | 1.772 |

| Diclofenac Sodium | 1.018 |

Data sourced from a study on the anti-inflammatory activity of novel quinazoline derivatives. researchgate.net

Antimalarial Activity Studies and Development

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.govnih.gov Quinoxaline derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov

Efficacy against Plasmodium falciparum and Drug-Resistant Strains

Research has shown that certain quinoxaline derivatives exhibit activity against P. falciparum. nih.gov For instance, a series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and tested for their antimalarial properties. While none of the compounds surpassed the activity of the control drug, chloroquine, several derivatives displayed noteworthy activity against the chloroquine-resistant FCR-3 strain of P. falciparum. nih.gov This indicates the potential of the quinoxaline scaffold in overcoming drug resistance. Further studies on other heterocyclic compounds bearing a trichloromethyl group have also identified molecules with significant antiplasmodial activity. nih.gov

Role of Chlorine Substituent in Antimalarial Potency

The substitution pattern on the quinoxaline ring plays a crucial role in determining the antimalarial activity. Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents. For example, in a series of 2-phenoxy-3-trichloromethylquinoxalines, the presence of a CCl₃ group was found to be critical for the antiplasmodial activity. nih.gov Replacing this group led to a significant drop in activity. nih.gov Furthermore, the position of halogen substituents on the phenoxy ring also influences potency, with meta-halogenated derivatives showing superior activity. nih.gov In other quinoline-based antimalarials, the 7-chloro-aminoquinoline moiety is a key structural feature. nih.gov These findings underscore the significance of the chlorine substituent and other structural elements in the design of potent quinoxaline-based antimalarial drugs.

Other Significant Biological Activities in Drug Discovery

Beyond their anti-inflammatory and antimalarial potential, derivatives of the structurally related quinazoline scaffold have been investigated for other important biological activities.

Alpha-Adrenoceptor Affinity and Antihypertensive Activity Research

Derivatives of 4-amino-6,7-dimethoxyquinazoline have been extensively studied as α₁-adrenoceptor antagonists, a class of drugs used to treat hypertension. nih.govnih.gov A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity for α₁-adrenoceptors, with some compounds showing potency comparable to or greater than the established drug prazosin. nih.gov These compounds were also effective in lowering blood pressure in spontaneously hypertensive rats. nih.gov The high affinity is attributed to the formation of a protonated pharmacophore at physiological pH and favorable hydrophobic interactions of the substituents at the 2-position of the quinazoline ring. nih.gov Another series of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines also showed good antihypertensive activity in animal models. nih.gov

NMDA Receptor Antagonism Studies

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. wisdomlib.org Consequently, the development of NMDA receptor antagonists is a significant area of research.

Quinoxaline derivatives have emerged as a versatile scaffold for the design of NMDA receptor antagonists. Research has shown that certain quinoxaline compounds can act as competitive antagonists, while others function as allosteric modulators, particularly at the glycine (B1666218) co-agonist site. nih.govnih.gov

One notable area of investigation involves quinoxaline-2,3-dione derivatives. Studies have revealed that substitutions at the 6 and 7 positions of the quinoxaline ring are critical for potent NMDA receptor antagonism. For instance, compounds with electron-withdrawing groups, such as nitro or chloro, have demonstrated high affinity for the NMDA receptor. A prominent example is α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid , which has been identified as a highly potent NMDA receptor antagonist. wisdomlib.org This highlights the importance of the substitution pattern on the benzene (B151609) ring of the quinoxaline core for this specific biological activity.

Furthermore, some quinoxaline derivatives, like 6,7-dinitroquinoxaline-2,3-dione (DNQX) , have been shown to antagonize the NMDA receptor by acting at the glycine binding site. nih.govnih.gov This alternative mechanism of action provides another avenue for the therapeutic modulation of NMDA receptor activity.

While direct studies on this compound are not available, the existing data on related halo- and dione-substituted quinoxalines suggest that the quinoxaline scaffold is a valid starting point for the development of NMDA receptor antagonists. The electronic and steric effects of the chloro and dimethoxy substituents at the 2, 6, and 7 positions would need to be specifically investigated to determine their influence on receptor binding and functional activity.

Interactive Data Table: NMDA Receptor Antagonist Activity of Quinoxaline Derivatives

| Compound Name | Structure | Target Site | Activity | Reference |

| α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | Quinoxaline with dichloro and phosphonoalkyl substituents | NMDA Receptor | Potent Antagonist | wisdomlib.org |

| 6,7-dinitroquinoxaline-2,3-dione (DNQX) | Quinoxaline-2,3-dione with dinitro substitution | Glycine site of NMDA Receptor | Antagonist | nih.govnih.gov |

Antidiabetic Agent Research

The global prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents. The quinoxaline scaffold has been identified as a promising heterocyclic system for the development of new antidiabetic drugs. researchgate.netnih.gov Derivatives of quinoxaline have been investigated for various mechanisms of action, including the inhibition of dipeptidyl peptidase-4 (DPP-4) and the modulation of glucose transporters. nih.govtandfonline.com

Research into quinoxaline derivatives has yielded compounds with significant hypoglycemic activity. For example, a series of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines demonstrated notable glucose-dependent insulinotropic activity. Within this series, the reference compound used for comparison was a 6,7-dichloro-2-trifluoromethyl-3-(5-methyl-1,3,4-thiadiazo-2-ylsulfanyl)-quinoxaline , again underscoring the relevance of the 6,7-substitution pattern.

More recent studies have focused on quinoxalinone derivatives as potential antidiabetic agents. These compounds have been shown to exert their effects by modulating the expression and activity of glucose transporters such as GLUT1 and SGLT2. nih.gov Molecular docking studies have further elucidated the potential binding interactions of these derivatives with key protein targets involved in glucose metabolism.

While specific research on the antidiabetic properties of This compound is not present in the current literature, the consistent finding that substituted quinoxalines can positively influence glucose homeostasis suggests that this compound class warrants further investigation. The presence of the dimethoxy groups at the 6 and 7 positions could significantly influence the pharmacokinetic and pharmacodynamic properties of such derivatives, potentially leading to novel antidiabetic agents.

Interactive Data Table: Antidiabetic Activity of Quinoxaline Derivatives

| Compound Class | General Structure | Proposed Mechanism of Action | Reference |

| 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines | Quinoxaline core with imidazole and other substituents | Glucose-dependent insulinotropic activity | |

| Quinoxalinone derivatives | Quinoxalinone core | Modulation of GLUT1 and SGLT2 | nih.gov |

| Quinoxaline sulfonohydrazide derivatives | Quinoxaline core with sulfonohydrazide moiety | α-glucosidase inhibition | nih.govtandfonline.com |

Structure Activity Relationship Sar and Lead Optimization Studies on 2 Chloro 6,7 Dimethoxyquinoxaline Analogues

Elucidation of Pharmacophoric Requirements for Biological Efficacy

Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features necessary for biological activity. For quinoxaline (B1680401) derivatives, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with specific biological targets. nih.gov

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. researchgate.net For instance, the introduction of bulky substituents at the C-2 and C-3 positions of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has been shown to enhance anti-HIV activity compared to smaller substituents. mdpi.com In a series of 2,3-bis(phenylamino) quinoxaline derivatives, substitutions on the aromatic rings and functionalization at the C-6 position were highlighted as important for antimicrobial activity. cardiff.ac.uk Specifically, 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the C-2 and/or C-3 positions conferred good to moderate antibacterial activity, whereas piperidino or morpholino groups at these positions diminished activity. nih.gov

The following table illustrates the impact of substituent variations on the biological activity of quinoxaline analogues:

| Compound ID | Core Scaffold | C-2 Substituent | C-3 Substituent | C-6 Substituent | C-7 Substituent | Biological Activity |

| 1 | Quinoxaline | -Cl | -H | -OCH₃ | -OCH₃ | Intermediate for synthesis |

| 2 | Quinoxaline | Bulky Group | Bulky Group | -Cl | -F | Enhanced anti-HIV activity mdpi.com |

| 3 | Quinoxaline | 4-triflouromethylanilino | -H | -H | -H | Moderate antibacterial activity nih.gov |

| 4 | Quinoxaline | Morpholino | -H | -H | -H | Reduced antibacterial activity nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The 6,7-dimethoxy substitution pattern on the quinoxaline ring plays a crucial role in modulating the biological activity of these compounds. This moiety is a key feature in several potent kinase inhibitors. nih.govmdpi.com The methoxy (B1213986) groups can influence the molecule's electronic properties, solubility, and metabolic stability. Furthermore, they can form important hydrogen bonds with amino acid residues in the active site of target proteins, thereby enhancing binding affinity. For example, in a series of 4-anilino-6,7-dimethoxyquinazoline derivatives, the dimethoxy groups were found to be important for their anti-angiogenic and antitumor activity. nih.gov

Impact of Structural Modifications on Bioactivity Profiles

Systematic structural modifications of the 2-chloro-6,7-dimethoxyquinoxaline scaffold have led to the development of derivatives with diverse pharmacological profiles. nih.govmdpi.com These modifications primarily focus on the C-2 and C-3 positions of the quinoxaline ring. nih.gov

The chlorine atom at the C-2 position of this compound is a reactive site amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. researchgate.net The nature of the substituent at this position significantly influences the resulting pharmacological activity. For example, the synthesis of 2-substituted-quinoxaline analogues combining coumarin and quinoxaline scaffolds has yielded compounds with notable antiproliferative activity against breast cancer cells. researchgate.net

While derivatization of quinoxalines typically occurs at the C-2 and C-3 positions, studies on the closely related quinazoline (B50416) scaffold provide insights into the potential impact of modifications at the C-4 position. For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. derpharmachemica.com This suggests that similar modifications on a quinoxaline backbone could lead to compounds with interesting biological properties.

The following table summarizes the outcomes of derivatization at the C-2 position of quinoxaline analogues:

| Compound ID | Starting Material | Reagent/Reaction | C-2 Substituent | Pharmacological Outcome | Reference |

| 5 | 2-Chloroquinoxaline | Substituted amines | Amino derivatives | Potential anticancer activity | researchgate.net |

| 6 | 2-Methylquinoxaline | Aromatic aldehydes | Arylvinyl groups | Potential antimicrobial activity | abechem.com |

| 7 | Quinoxaline-2-carboxylic acid | Amines | Carboxamide derivatives | Antimycobacterial and antineoplastic activity | cardiff.ac.uk |

This table is interactive and can be sorted by clicking on the column headers.

The three-dimensional conformation of quinoxaline derivatives can significantly impact their interaction with biological targets. nih.gov Studies on steroidal quinoxalines have shown that the substituent groups on the quinoxaline ring influence the chiroptical properties and helicity of the molecules, which can be crucial for biological recognition. mdpi.com The conformation of the quinoxaline ring system itself can also be influenced by substituents. For example, the quinoline (B57606) ring system in 4-chloro-6,7-dimethoxyquinoline (B44214) is nearly planar. researchgate.net

Tautomerism is another important consideration, particularly for quinoxalin-2(1H)-one derivatives, which can exist in keto-enol tautomeric forms. researchgate.netunamur.be The equilibrium between these forms can be influenced by the solvent and the nature of substituents, and the predominant tautomer may exhibit different biological activities. clockss.org Side-chained quinoxalines have been observed to exhibit interesting tautomeric equilibria between enamine and methylene imine forms, as well as between hydrazone imine and diazenyl enamine forms. clockss.org

Rational Design and Synthesis of Advanced Quinoxaline Derivatives with Improved Potency and Selectivity

The rational design of novel quinoxaline derivatives often involves a combination of traditional medicinal chemistry approaches and computational methods. nih.govnih.gov By understanding the SAR of a series of compounds, researchers can design new molecules with optimized properties. For example, based on the promising anticancer effect of the quinoxaline nucleus, a new series of histone deacetylase (HDAC) inhibitors were designed and synthesized, leading to the identification of compounds with potent anti-proliferative activities. nih.gov

In another example, the quinoxaline-2-carboxylic acid scaffold was identified as a potent inhibitor of Pim-1 kinase. Subsequent rational design efforts focused on modifying this lead compound to optimize its activity against both Pim-1 and Pim-2 isoforms, resulting in the discovery of dual inhibitors with submicromolar potency. mdpi.com These studies often employ molecular docking to predict the binding modes of the designed compounds within the active site of the target protein, helping to rationalize the observed biological activities and guide further optimization. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 2 Chloro 6,7 Dimethoxyquinoxaline Derivatives

Identification of Molecular Targets and Signaling Pathways

The biological effects of 2-chloro-6,7-dimethoxyquinoxaline derivatives are intrinsically linked to their ability to interact with specific molecular targets and consequently modulate various signaling pathways.

Protein-Ligand Interactions and Binding Site Characterization

Recent studies have highlighted that derivatives of 6,7-dimethoxyquinazoline (B1622564), a structurally related scaffold, are potent inhibitors of the histone lysine (B10760008) methyltransferase G9a. nih.gov Molecular docking studies have been instrumental in understanding the key pharmacophoric features required for this inhibition. These studies reveal that the 6,7-dimethoxy substituents are of significant importance for the inhibitory activity. nih.gov The preferred co-planar conformation of the ortho-dimethoxybenzene moiety, with the methyl groups angled away from each other, is a crucial feature observed in the crystal structures of inhibitors bound to G9a. nih.gov

In the context of quinoline (B57606) derivatives, which share structural similarities, the title molecule 4-chloro-6,7-dimethoxyquinoline (B44214) is nearly planar, with the carbon atoms of the methoxy (B1213986) groups showing minimal deviation from the quinoline ring's plane. researchgate.net This planarity is a common feature among intercalating agents. mdpi.com

Enzyme Inhibition and Receptor Antagonism Mechanisms

Derivatives of the closely related 6,7-dimethoxyquinazoline have been synthesized and evaluated as multi-targeted ligands, exhibiting antagonism at both α1-adrenergic and angiotensin II (AII) receptors. nih.gov This dual antagonism presents a promising strategy for managing conditions like hypertension. nih.gov The evaluation of these compounds on rat aortic strips has demonstrated their ability to block agonist-mediated contractions, confirming their antagonistic properties. nih.gov

Furthermore, the 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for designing A2A adenosine (B11128) receptor (A2AR) antagonists. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the C6- and C7-positions of the quinazoline (B50416) ring are critical for antagonist activity. nih.gov

In the realm of enzyme inhibition, various quinazoline derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.comnih.gov Specifically, they have been evaluated for their ability to inhibit both COX-1 and COX-2 enzymes. derpharmachemica.comnih.gov Additionally, certain derivatives have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), aiming for a more effective and safer anti-inflammatory profile. nih.gov

Investigations into DNA Interaction and Intercalation

The planar nature of the quinoxaline (B1680401) and related quinazoline ring systems suggests a potential for these molecules to interact with DNA, a mechanism of action for many anticancer and antimicrobial agents.

DNA Footprinting Studies

While specific DNA footprinting studies on this compound were not found, research on related N-alkylanilinoquinazoline derivatives provides significant insights. researchgate.net Techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism have been employed to study the strength and mode of DNA binding. researchgate.net These studies, along with gel electrophoresis, have revealed significant DNA interaction for certain derivatives. researchgate.net The results suggest that these molecules can bind to DNA, with some compounds acting as potential DNA intercalating agents. researchgate.net The process of intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com

Influence of Substituents on DNA Binding

The nature and position of substituents on the quinazoline scaffold play a crucial role in their DNA binding affinity and mode of interaction. Studies on N-alkylanilinoquinazoline derivatives have shown that the presence of an N-aminoalkyl(anilino) side chain attached to the 6,7-dimethoxyquinazoline nucleus creates an efficient pharmacophore for DNA binding. researchgate.net This binding is believed to occur via an intercalative process. researchgate.net The introduction of different substituents, such as aryloxy groups, (aminophenyl)ureas, anilines, N-alkyl(anilines), and N-aminoalkyl(anilines), has been explored to modulate this DNA interaction. researchgate.net

Cellular Pathway Modulation and Biological Response Induction

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate cellular pathways and induce specific biological responses. For instance, the inhibition of the HGF/c-Met signaling pathway by 6,7-dimethoxy-4-anilinoquinolines has been identified as a key mechanism for their anticancer activity. nih.gov This pathway is crucial for cell proliferation, survival, and migration, and its deregulation is implicated in tumorigenesis. nih.gov

Similarly, the antagonism of A2A adenosine receptors by quinazoline derivatives can modulate the release of various neurotransmitters in the central nervous system, which is relevant for the treatment of neurodegenerative diseases. nih.gov The inhibition of the ASK1 signaling pathway by quinoxaline derivatives has also been shown to be a promising strategy for treating diseases like non-alcoholic steatohepatitis by reducing inflammation and fibrosis. nih.gov

Computational Chemistry and Molecular Modeling in Quinoxaline Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

While specific molecular docking studies on 2-Chloro-6,7-dimethoxyquinoxaline are not extensively documented in publicly available literature, research on structurally related compounds provides significant insights into its potential biological targets and binding interactions. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines, which share the core quinoline (B57606) scaffold with this compound, have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer development. nih.gov Molecular docking studies of the most potent compound in that series, N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine (12n), revealed its binding mode within the ATP-binding site of c-Met kinase. nih.gov This suggests that the 6,7-dimethoxyquinoline (B1600373) core, also present in this compound, plays a crucial role in anchoring the molecule within the active site.

Furthermore, docking studies on other quinoxaline (B1680401) and quinazoline (B50416) derivatives have demonstrated their potential to interact with various other biological targets, including the epidermal growth factor receptor (EGFR) and HIV reverse transcriptase. nih.govnih.gov These studies often highlight the importance of specific substitutions on the quinoxaline ring for determining binding affinity and selectivity. The chloro and dimethoxy groups on this compound would, therefore, be expected to significantly influence its interaction with potential protein targets.

The predicted binding affinity, often expressed as a docking score or binding energy, is a key output of molecular docking simulations. For example, in a study of c-Met inhibitors, a docking score of -11.95 kcal/mol for one compound indicated a strong binding affinity. researchgate.net While a specific value for this compound is not available, its structural similarity to known kinase inhibitors suggests it could exhibit significant binding energies with relevant biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Although specific QSAR models developed exclusively for this compound are not reported, numerous studies have successfully applied QSAR to the broader class of quinoxaline and quinazoline derivatives for various therapeutic targets. These studies underscore the importance of physicochemical and structural properties in determining the biological activity of this class of compounds.

For example, QSAR models have been developed for quinoline derivatives as inhibitors of the ABCB1 transporter, a protein associated with multidrug resistance in cancer. google.com These models utilize a range of molecular descriptors to predict the inhibitory activity of the compounds. The general approach involves building a mathematical model that can effectively describe and predict the activity of quinoline derivatives, which could be applied to compounds like this compound. google.com

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from such QSAR studies on related quinoxaline scaffolds can guide the design of novel derivatives of this compound with potentially enhanced biological activity.

Theoretical Reactivity and Reaction Mechanism Predictions for Synthetic Route Optimization

Computational chemistry offers powerful tools to investigate the reactivity of molecules and predict the feasibility of chemical reactions. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, providing a detailed understanding of reaction mechanisms. This knowledge is invaluable for optimizing synthetic routes, improving yields, and predicting potential side products.

The synthesis of this compound and its derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. A theoretical and experimental study on the regioselective SNAr of 6,7-dimethoxy-2,4-dichloroquinazoline, a closely related precursor, provides significant insights into the reactivity of the quinoxaline system. mdpi.com The study employed computational methods to analyze the potential energy surface of the reaction, confirming that the substitution preferentially occurs at the C4 position of the quinazoline ring. mdpi.com This regioselectivity is a key consideration in the synthesis of many bioactive quinazoline derivatives.

The synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, for example, proceeds by refluxing 2,4-dichloro-6,7-dimethoxy quinazoline with various aniline (B41778) derivatives. researchgate.netderpharmachemica.comresearchgate.net Theoretical calculations can help to explain why the chlorine at the 4-position is more reactive towards nucleophilic attack than the chlorine at the 2-position.

Conformational Analysis and Electronic Structure Calculations

Understanding the three-dimensional conformation and electronic structure of a molecule is fundamental to predicting its chemical behavior and biological activity. Computational methods, particularly quantum mechanical calculations like DFT, are routinely used to determine the stable conformations of molecules and to analyze their electronic properties.

The electronic structure of a molecule, including the distribution of electron density and the energies of its molecular orbitals, governs its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Basic computed properties for this compound are available from public databases like PubChemLite. uni.lu These include the SMILES string (COC1=C(C=C2C(=C1)N=CC(=N2)Cl)OC) and the predicted XlogP value of 2.2, which provides an estimate of its lipophilicity. uni.lu Additionally, predicted collision cross-section values can provide information about the molecule's shape and size in the gas phase. uni.lu

Future Perspectives and Emerging Research Avenues for 2 Chloro 6,7 Dimethoxyquinoxaline

Development of Next-Generation Therapeutic Agents Based on the Quinoxaline (B1680401) Scaffold

The quinoxaline framework is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. ijprajournal.com This inherent versatility makes 2-Chloro-6,7-dimethoxyquinoxaline an attractive starting point for developing next-generation therapeutic agents. Researchers are actively exploring the synthesis of novel quinoxaline derivatives with enhanced potency and selectivity for various diseases.

Recent studies have highlighted the potential of quinoxaline derivatives in several therapeutic areas:

Anticancer Agents: Numerous quinoxaline derivatives have demonstrated significant anticancer activity. rsc.orgresearchgate.net For instance, new derivatives have been designed and synthesized as potent inhibitors of c-Met kinase, a promising target in cancer therapy. researchgate.net Other research has focused on developing quinoxaline-based compounds as dual inhibitors of EGFR and COX-2, which are implicated in cancer and inflammation. rsc.org The substitution of the 2-chloro group with other moieties has been shown to influence cytotoxic activities against various cancer cell lines. nih.gov

Antimicrobial Agents: The quinoxaline scaffold is a promising platform for the development of new antimicrobial drugs to combat growing resistance. johnshopkins.edu Derivatives have shown encouraging activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov

Antidiabetic Agents: Novel quinoxaline derivatives are being investigated as inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes involved in the pathophysiology of type II diabetes. tandfonline.comnih.gov

Antiviral Agents: Quinoxaline derivatives have been identified as potential inhibitors of various viruses, including respiratory pathogens like influenza and coronaviruses. rsc.org

The development of these next-generation therapeutic agents often involves modifying the core quinoxaline structure to optimize its interaction with specific biological targets. The 6,7-dimethoxy substitution on the benzene (B151609) ring of this compound is a key feature that can be further functionalized to enhance drug-like properties. nih.gov

Exploration of Novel Pharmacological Applications and Target Validation

Beyond the established therapeutic areas, researchers are exploring novel pharmacological applications for quinoxaline derivatives derived from this compound. This involves identifying and validating new biological targets for these compounds.

Emerging areas of investigation include:

Neurodegenerative Diseases: The potential of quinoxaline derivatives as treatments for conditions like Alzheimer's disease is being explored. niscair.res.in Some derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in Alzheimer's therapy. researchgate.net

Inflammatory Diseases: The anti-inflammatory properties of quinoxaline derivatives are a subject of ongoing research. derpharmachemica.com Some compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.org

Cardiovascular Disorders: Certain quinoxaline-based compounds have been investigated for their potential in treating cardiovascular diseases. lgcstandards.com

The process of target validation is crucial for advancing these novel applications. This involves confirming that the interaction of a quinoxaline derivative with a specific biological target leads to the desired therapeutic effect. Techniques such as molecular docking and in vitro enzyme assays are employed to identify and characterize these interactions. tandfonline.comtandfonline.com

Advancements in Sustainable Synthesis and Process Optimization for Industrial Scale-Up

The increasing demand for quinoxaline-based compounds in pharmaceutical research necessitates the development of efficient, sustainable, and scalable synthetic methods. Traditional methods for quinoxaline synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation. ijirt.org

To address these challenges, researchers are focusing on green chemistry principles for the synthesis of quinoxalines, including derivatives of this compound. benthamdirect.com Key advancements include:

Use of Green Solvents and Catalysts: Efforts are being made to replace hazardous solvents with environmentally benign alternatives like water. tandfonline.com The use of reusable and non-toxic catalysts, such as heteropolyoxometalates and p-dodecylbenzenesulfonic acid (DBSA), is also being explored to improve the sustainability of the synthesis process. tandfonline.comnih.gov

Energy-Efficient Techniques: Modern techniques like microwave and ultrasonic irradiation are being employed to reduce energy consumption and reaction times. ijirt.orgbenthamdirect.com

Process Optimization for Industrial Scale-Up: Researchers are developing high-throughput screening methods using techniques like microdroplet reactions to rapidly determine optimal synthesis conditions. nih.govfrontiersin.org This facilitates the transition from laboratory-scale synthesis to large-scale industrial production. researchgate.net A known synthesis process for 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416) involves steps like nitration, reduction, ureaization, and cyclohydrolysis starting from o-dimethoxy benzene. google.com Another patented method describes the preparation of 2-chloro-4-amido-6,7-dimethoxy quinazoline from 3,4-dimethoxy benzaldehyde. google.com

These advancements in sustainable synthesis and process optimization are crucial for making quinoxaline-based drugs more accessible and environmentally friendly.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) and experimental methods is revolutionizing the drug discovery process for quinoxaline derivatives. nih.gov This synergistic approach accelerates the identification and optimization of promising drug candidates.

Key aspects of this integrated approach include:

In Silico Screening and Design: Computational tools are used to screen large virtual libraries of quinoxaline derivatives to predict their binding affinity to specific biological targets. nih.gov This helps in prioritizing compounds for synthesis and experimental testing. Molecular docking studies, for example, can predict the binding modes of quinoxaline derivatives within the active site of a target protein. researchgate.nettandfonline.com

ADMET Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinoxaline derivatives. nih.gov This early assessment of drug-likeness helps in identifying compounds with favorable pharmacokinetic profiles.

Experimental Validation: The predictions from in silico studies are then validated through experimental assays. researchgate.net This iterative cycle of computational design and experimental feedback allows for the rapid refinement of lead compounds.

The combination of in silico and experimental approaches has been successfully applied to the study of various quinoxaline derivatives, leading to the identification of potent inhibitors for targets such as c-Met kinase and acetylcholinesterase. researchgate.netresearchgate.net This integrated strategy holds immense promise for accelerating the development of new drugs based on the this compound scaffold.

Q & A

Basic: What synthetic routes are available for preparing 2-Chloro-6,7-dimethoxyquinoxaline, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation of chlorinated diamines with glyoxal derivatives or halogenation of pre-functionalized quinoxaline precursors. For example:

- Precursor selection : Starting with 6,7-dimethoxyquinoxaline, chlorination using POCl₃ or SOCl₂ under reflux (110–120°C) introduces the chloro group at position 2. Excess chlorinating agent and anhydrous conditions are critical to avoid hydrolysis .

- Yield optimization : Lower temperatures (≤100°C) reduce side reactions like demethylation, while extended reaction times (6–8 hrs) improve conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity .

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution to identify reactive sites:

- Electrophilic attack : The chloro group at position 2 deactivates the ring, directing electrophiles to the less hindered position 5 or 7. Methoxy groups at 6,7 act as ortho/para directors but steric hindrance may favor para substitution .

- Validation : Compare computed activation energies with experimental HPLC/MS data for nitration or sulfonation products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.9–4.1 ppm (singlet), while aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with adjacent substituents .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 239.66 (C₁₀H₁₀ClN₂O₂) with fragmentation patterns confirming chloro and methoxy loss .

- IR spectroscopy : Stretching vibrations for C-Cl (600–700 cm⁻¹) and C-O (1250–1270 cm⁻¹) provide structural confirmation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Buchwald-Hartwig amination : The chloro group’s electron-withdrawing effect activates the ring for Pd-catalyzed coupling, but steric hindrance from methoxy groups at 6,7 positions limits accessibility. Use bulky ligands (e.g., XPhos) to enhance selectivity .

- Suzuki-Miyaura : Electron-deficient aryl boronic acids couple efficiently at position 2. Kinetic studies show pseudo-first-order dependence on catalyst loading (0.5–1 mol% Pd) .

Basic: What are the key physical properties (e.g., solubility, melting point) critical for experimental design?

Answer:

Advanced: How can contradictory data on reaction outcomes (e.g., competing substitution pathways) be resolved?

Answer:

- Mechanistic analysis : Use kinetic isotope effects (KIE) or Hammett plots to distinguish between SNAr (electron-deficient intermediates) vs. radical pathways .

- In-situ monitoring : Raman spectroscopy or HPLC tracking identifies intermediates (e.g., quinoxaline N-oxide) that redirect reaction pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritant). Use fume hoods due to potential dust inhalation .

- Waste disposal : Neutralize residual chlorinating agents (e.g., POCl₃) with ice-cold NaHCO₃ before aqueous disposal .

Advanced: What role does this compound play in polymer or MOF synthesis?

Answer:

- Cross-linking agent : Reacts with diols or diamines to form microporous polymers (e.g., cavitand frameworks) via nucleophilic aromatic substitution. BET surface areas >500 m²/g reported .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) in MOFs, with methoxy groups tuning porosity .

Basic: How is purity assessed, and what impurities are common in synthesized batches?

Answer:

- HPLC : C18 column (ACN/water gradient) detects residual starting material (6,7-dimethoxyquinoxaline) or demethylated byproducts .

- TLC : Rf ~0.4 (ethyl acetate/hexane 1:3) confirms product homogeneity .

Advanced: What strategies mitigate methoxy group demethylation during harsh reaction conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。